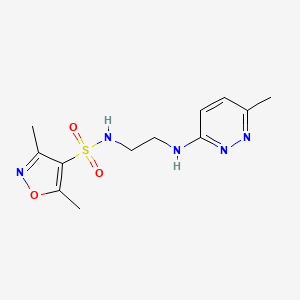

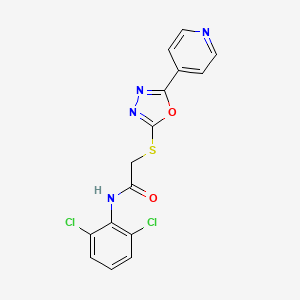

N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemically synthesized molecule that is likely to possess a range of biological activities due to the presence of the 1,3,4-oxadiazole moiety and the substituted phenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be extrapolated to understand the potential properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to form the 1,3,4-oxadiazole ring. The final step often involves the reaction of the oxadiazole moiety with a substituted acetamide to form the target compound, as seen in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide .

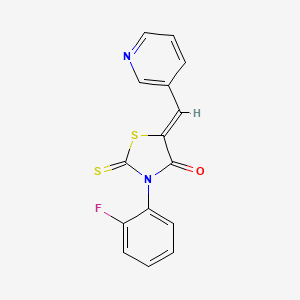

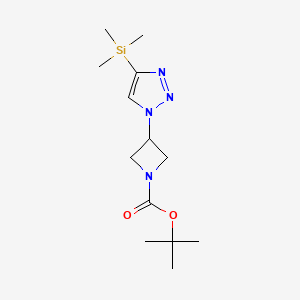

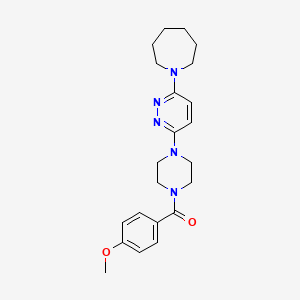

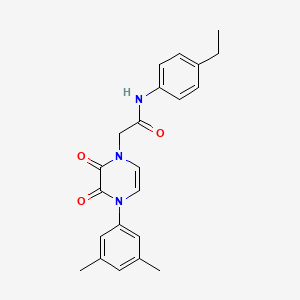

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods confirm the presence of the 1,3,4-oxadiazole ring and the substituted phenyl group, which are crucial for the biological activity of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sensitive to the conditions used, such as the solvent and the presence of a base. The reactivity of the oxadiazole ring with various substituents can lead to a diverse range of compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. The oxadiazole ring is known for its stability and can contribute to the overall rigidity of the molecule .

Biological Activity

Although the specific biological activities of N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide are not discussed in the provided papers, related compounds have been shown to possess activities such as opioid kappa agonism, inhibition of enzymes like acetylcholinesterase, and anticancer properties. These activities are often evaluated using in vitro assays and animal models .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives involving the 1,3,4-oxadiazole ring, which is structurally similar to the compound . For instance, a study outlined the synthesis of 1,3,4-oxadiazole and acetamide derivatives, evaluating their pharmacological potential, including antibacterial and anti-enzymatic activities. These compounds were synthesized to incorporate multifunctional moieties and assessed for their biological activities, highlighting the synthetic versatility and potential utility of such structures in drug development (Nafeesa, et al., 2017).

Pharmacological Evaluation

Another aspect of research involves evaluating the pharmacological effects of derivatives. A study on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes or related metabolic disorders. This research underscores the bioactive potential of compounds within this chemical family, indicating a route for the development of new therapeutic agents (Iftikhar, et al., 2019).

Anticancer Properties

Compounds bearing the oxadiazole moiety have also been studied for their anticancer properties. For example, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Such studies reveal the potential of these compounds to act as leads in anticancer drug development, offering insights into the molecular frameworks beneficial for targeting cancer cells (Vinayak, et al., 2014).

Enzyme Inhibition

Research into enzyme inhibition by related compounds, such as the synthesis and bioactivity evaluation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, indicates the relevance of this chemical class in studying enzyme-targeted therapies. These compounds' activity against enzymes like acetylcholinesterase highlights their potential in addressing diseases characterized by enzyme dysregulation (Rehman, et al., 2013).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body. The presence of the pyridine and oxadiazole rings suggests that it might be able to form pi-stacking interactions with aromatic amino acids in proteins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,6-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(17)13(10)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVRDGEXUSDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)

![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)